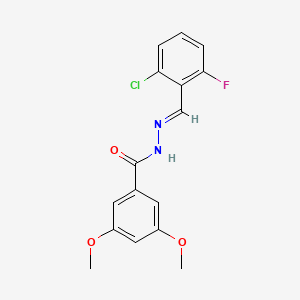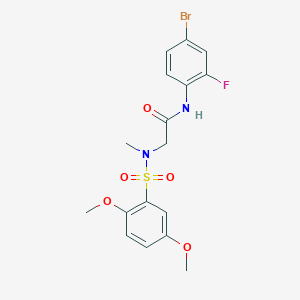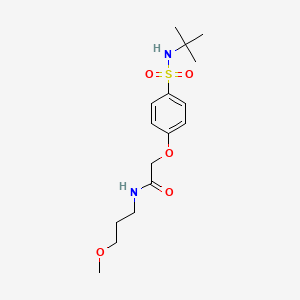
5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide, also known as ML239, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied for its potential in treating cancer, neurological disorders, and other diseases.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is essential for the survival of cancer cells and is also involved in the pathogenesis of neurological disorders. By inhibiting NMT, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide can prevent the growth of cancer cells and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been found to have several biochemical and physiological effects. In cancer research, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. In neurological research, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been found to reduce the accumulation of toxic proteins in the brain, improve neuronal function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more potent and selective inhibitors of NMT based on the structure of 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide. Additionally, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide can be used as a tool compound to study the role of NMT in various diseases and to identify new therapeutic targets. Finally, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide can be used in combination with other drugs to improve their efficacy in treating cancer and neurological disorders.
Conclusion:
In conclusion, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide is a small molecule inhibitor that has been extensively studied for its potential in treating cancer, neurological disorders, and other diseases. Its mechanism of action involves the inhibition of NMT, which is essential for the survival of cancer cells and is involved in the pathogenesis of neurological disorders. 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide, including optimization of the synthesis method, development of more potent and selective inhibitors, and use in combination with other drugs.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 2,6-difluoroaniline with potassium carbonate in the presence of methanol to form 2,6-difluoroaniline methoxide. The methoxide is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of thionyl chloride to form 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been extensively studied for its potential in treating cancer, neurological disorders, and other diseases. In cancer research, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurological research, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been found to have potential in treating Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-22-11-6-10(7-12(8-11)23-2)16(21)20-19-9-13-14(17)4-3-5-15(13)18/h3-9H,1-2H3,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWIZIMAHBXECV-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)


![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)

![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)





![(E)-methyl 4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7715352.png)

![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)